

Technical Guide: Physicochemical Properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile

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Compound of Interest

Compound Name: 4-(1H-imidazol-1-ylmethyl)benzonitrile

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of **4-(1H-imidazol-1-ylmethyl)benzonitrile**. This compound is a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. This document consolidates available data on its chemical and physical characteristics, offers a detailed experimental protocol for its synthesis, and visualizes its synthetic pathway and the biological mechanism of its end-product, Letrozole. All quantitative data are presented in clear tabular formats, and experimental workflows and signaling pathways are illustrated using Graphviz diagrams.

Physicochemical Properties

The physicochemical properties of **4-(1H-imidazol-1-ylmethyl)benzonitrile** are crucial for its handling, formulation, and reactivity. While experimental data for some properties are not readily available in the literature, the following table summarizes the known and predicted values.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ N ₃	[1]
Molecular Weight	183.21 g/mol	[1]
Boiling Point	398 °C at 760 mmHg	[1]
Density	1.11 g/cm ³	[1]
Flash Point	194.5 °C	[1]
Melting Point	Not experimentally determined in literature.	
pKa	Not experimentally determined in literature.	
logP	Not experimentally determined in literature.	
Solubility	Soluble in methanol.	[2]

Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile

The synthesis of **4-(1H-imidazol-1-ylmethyl)benzonitrile** is most commonly achieved through the nucleophilic substitution reaction between an α -halo-p-tolunitrile, such as 4-(bromomethyl)benzonitrile, and imidazole.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar imidazole derivatives.

Materials:

- 4-(Bromomethyl)benzonitrile
- Imidazole
- Potassium Carbonate (K₂CO₃)

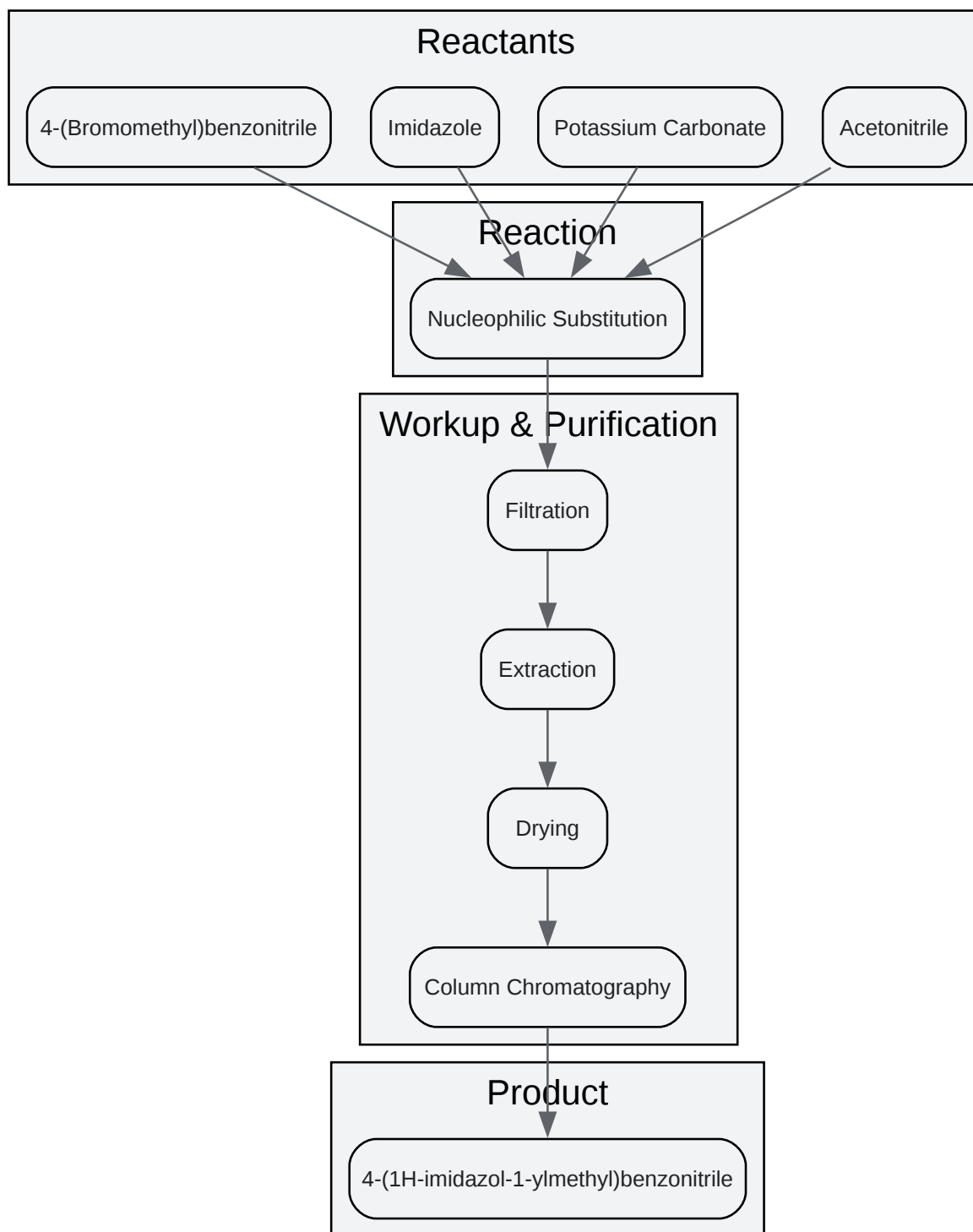
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a solution of imidazole (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 15 minutes.
- Add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford **4-(1H-imidazol-1-ylmethyl)benzonitrile**.

Synthesis Workflow

Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile

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Synthesis Workflow

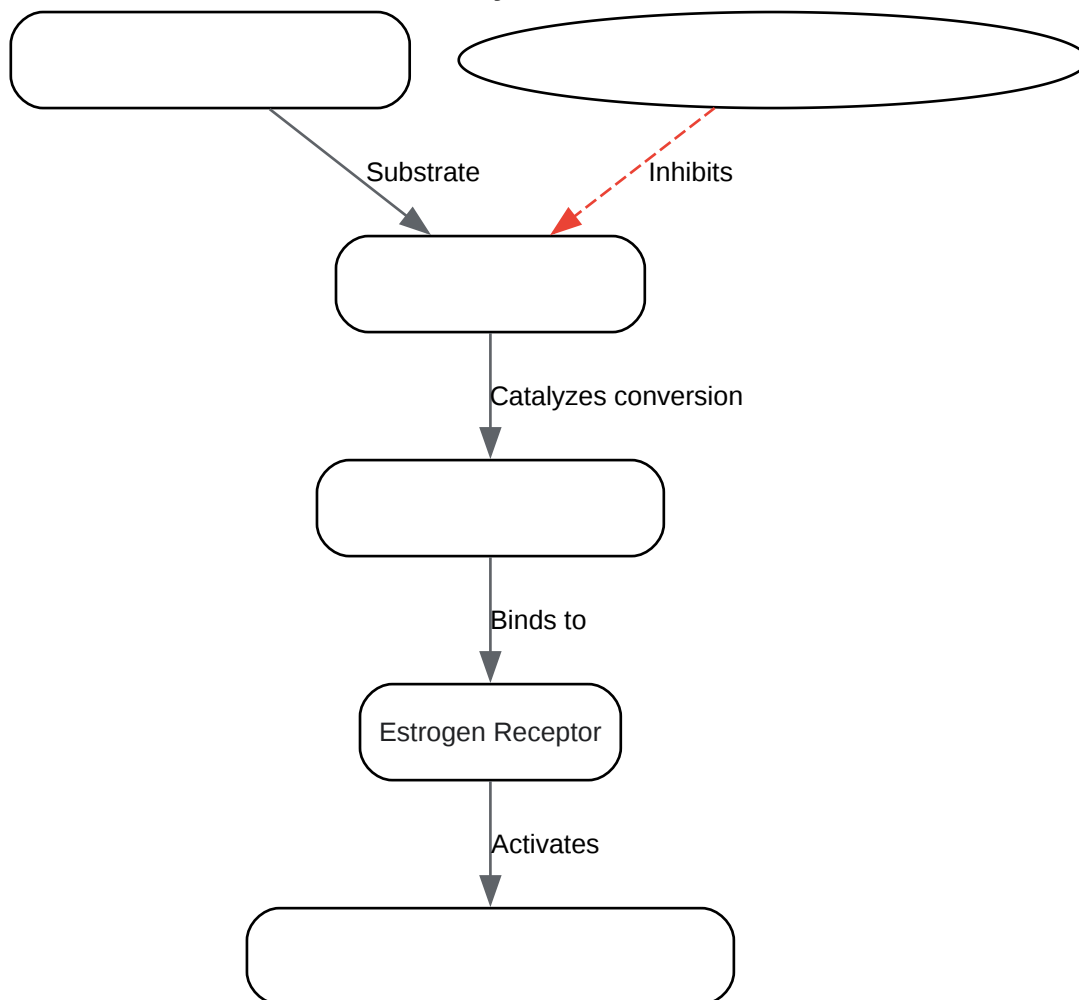
Biological Relevance and Signaling Pathway

4-(1H-imidazol-1-ylmethyl)benzonitrile is primarily recognized as a crucial intermediate in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. By inhibiting aromatase, Letrozole reduces circulating estrogen levels, which is a key therapeutic strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.

While **4-(1H-imidazol-1-ylmethyl)benzonitrile** itself is not the active pharmaceutical ingredient, its structural features, particularly the imidazole ring, are essential for the aromatase inhibitory activity of Letrozole. The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron atom of the cytochrome P450 component of aromatase, thereby blocking its catalytic activity.

Aromatase Inhibition Signaling Pathway

Aromatase Inhibition by Imidazole-Based Inhibitors

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Aromatase Inhibition Pathway

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- 2. researchgate.net [researchgate.net]
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